N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10136351
InChI: InChI=1S/C12H10N4O5/c1-21-11-5-3-2-4-9(11)14-12-10(16(19)20)6-8(7-13-12)15(17)18/h2-7H,1H3,(H,13,14)
SMILES: COC1=CC=CC=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C12H10N4O5
Molecular Weight: 290.23 g/mol

N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine

CAS No.:

Cat. No.: VC10136351

Molecular Formula: C12H10N4O5

Molecular Weight: 290.23 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine -

Specification

Molecular Formula C12H10N4O5
Molecular Weight 290.23 g/mol
IUPAC Name N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine
Standard InChI InChI=1S/C12H10N4O5/c1-21-11-5-3-2-4-9(11)14-12-10(16(19)20)6-8(7-13-12)15(17)18/h2-7H,1H3,(H,13,14)
Standard InChI Key WOTSKDVAWCTHMA-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES COC1=CC=CC=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s IUPAC name, N-(2-methoxyphenyl)-3,5-dinitropyridin-2-amine, reflects its core pyridine ring substituted with two nitro groups (-NO₂) at the 3- and 5-positions and an N-linked 2-methoxyphenyl group at the 2-position. The methoxy group (-OCH₃) on the phenyl ring introduces electron-donating effects, which may influence the compound’s electronic distribution and reactivity.

Key Structural Features:

  • Pyridine Core: A six-membered aromatic ring with nitrogen at the 1-position.

  • Nitro Groups: Electron-withdrawing substituents at the 3- and 5-positions, enhancing electrophilic character.

  • Methoxyphenylamine: A phenyl ring with a methoxy group at the 2-position, connected via an amine linkage to the pyridine.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₀N₄O₅
Molecular Weight290.23 g/mol
IUPAC NameN-(2-Methoxyphenyl)-3,5-dinitropyridin-2-amine
InChI KeyInChI=1S/C12H10N4O5/c1-21-11-5-3-2-4-9(11)14-12-10(16(19)20)6-8(7-13-12)15(17)18/h2-7H,1H3,(H,13

Synthesis and Reaction Pathways

Hypothetical Reaction Pathway:

  • Nitration of Pyridine: Introduction of nitro groups to pyridine derivatives under acidic conditions.

  • Amination: Reaction of 3,5-dinitropyridin-2-amine with 2-methoxyaniline in the presence of a coupling agent (e.g., DCC or EDC).

  • Purification: Isolation via column chromatography or recrystallization.

Table 2: Synthesis Conditions for Analogous Compounds

PrecursorReagentSolventTemperatureYieldSource
3,5-Dinitropyridin-2-amineAmmonium sulfideMethanol/Water75°C99%
2-Amino-3,5-dinitropyridine(NH₄)₂SMethanolReflux98%
Hazard ClassUN NumberPacking Group
6.1 (Toxic)2811III

Future Directions and Challenges

  • Synthetic Optimization: Developing efficient, scalable routes with higher yields.

  • Biological Screening: Evaluating antimicrobial, antiviral, and anticancer activity.

  • Toxicological Studies: Assessing genotoxicity and environmental impact.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator